molecular formula C41H32O27 B1668574 Chebulinic acid CAS No. 18942-26-2

Chebulinic acid

Cat. No. B1668574
CAS RN: 18942-26-2
M. Wt: 956.7 g/mol
InChI Key: YGVHOSGNOYKRIH-FJPMMHPYSA-N
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Description

Chebulinic acid is a natural product in the family of ellagitannins, or hydrolyzable tannins, which consist of polyphenols surrounding a glucose center . It is found in plants such as Euphoria longana and Terminalia chebula (both tropical Asian fruit trees) and T. macroptera (a central African flowering tree) . Chebulinic acid has shown antihypertensive, and antioxidant properties .


Synthesis Analysis

The first total synthesis of racemic Chebulic acid is reported, which is the aglycon of several antioxidant ingredients of the fruit of the Terminalia chebula tree . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative .


Molecular Structure Analysis

Chebulinic acid has a molecular formula of C41H32O27 and an average mass of 956.677 Da . It has 8 defined stereocentres .


Chemical Reactions Analysis

Chebulinic acid has been used in the production of hyaluronic acid customized nanoparticles with chitosan for the delivery of chebulinic acid to enhance its anticancer potential against breast cancer .


Physical And Chemical Properties Analysis

Chebulinic acid has a density of 2.0±0.1 g/cm3, a boiling point of 1460.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 234.3±3.0 kJ/mol and a flash point of 437.2±27.8 °C .

Scientific Research Applications

Antitumor Activity

Chebulinic acid, found in Terminalia chebula fruits, exhibits significant antitumor activity, especially in acute myeloid leukemia cells. Studies have demonstrated its potential to induce apoptosis selectively in leukemia cells without affecting other cell types. This action is mediated through the activation of caspases, leading to DNA fragmentation and changes in mitochondrial membrane permeability. Furthermore, it activates extracellular signal-regulated kinases, which are crucial in the apoptosis process (Chhabra et al., 2017).

Inhibition of Cell Growth

Research on different cancer cell lines, including breast cancer, osteosarcoma, and prostate cancer cell lines, has shown that chebulinic acid can decrease cell viability, inhibit cell proliferation, and induce cell death through apoptosis and necrosis. This indicates chebulinic acid's broad spectrum of potential as an anticancer agent (Saleem et al., 2002).

Gastroprotective Effects

Chebulinic acid isolated from Terminalia chebula fruit also demonstrates significant gastroprotective effects, reducing the occurrence of ulcers induced by various stress factors in rat models. It effectively reduces free acidity and total acidity while enhancing mucin secretion, suggesting its potential in treating peptic ulcer diseases (Mishra et al., 2013).

Non-Toxic Nature

Studies conducted on Sprague Dawley rats to assess the acute toxicity of chebulinic acid have confirmed its safety, even at high doses. This supports chebulinic acid's potential for therapeutic use without adverse effects on physiological or hematological parameters (Aamir et al., 2021).

Antifungal Activity

Chebulinic acid has shown efficacy against Candida albicans, suggesting its potential as a natural antifungal agent. It inhibits the adhesion and growth of C. albicans, indicating its usefulness in treating fungal infections such as vulvovaginal candidiasis (Sharma & Katiyar, 2021).

Safety And Hazards

Chebulinic acid is harmful if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Chebulinic acid has demonstrated potent antiadipogenic effects in 3T3-L1 preadipocytes in a concentration-dependent manner . It suppresses early differentiation by downregulating key transcription factors that control adipogenesis in 3T3-L1 cells . These results suggest that chebulinic acid may be a potential therapeutic agent for treating obesity by inhibiting PPP1CB activity .

properties

IUPAC Name

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30-,31+,33-,34+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVHOSGNOYKRIH-FJPMMHPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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